6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
6,7-dimethyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 6,7-dimethyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the dimethyl, methylpyridinyl, and nitrophenyl groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of scalable techniques such as continuous flow synthesis.
Chemical Reactions Analysis
6,7-dimethyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the methyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,7-dimethyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 6,7-dimethyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-methyl-2-(4-methylpyridin-2-yl)propanoate: Shares the methylpyridinyl group but lacks the chromeno[2,3-c]pyrrole core.
4-hydroxy-2-pyridone alkaloids: Have a pyridone structure but differ significantly in their overall architecture and functional groups.
Properties
Molecular Formula |
C25H19N3O5 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
6,7-dimethyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H19N3O5/c1-13-8-9-26-20(10-13)27-22(16-4-6-17(7-5-16)28(31)32)21-23(29)18-11-14(2)15(3)12-19(18)33-24(21)25(27)30/h4-12,22H,1-3H3 |
InChI Key |
LDCZFVJSWIPHJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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